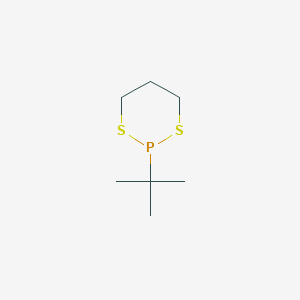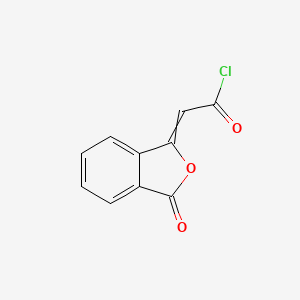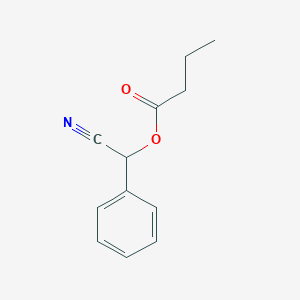
2-tert-Butyl-1,3,2-dithiaphosphinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-1,3,2-dithiaphosphinane is a chemical compound with the molecular formula C7H15PS2. It is a member of the dithiaphosphinane family, which are organophosphorus compounds containing a phosphorus atom bonded to two sulfur atoms and an organic substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,3,2-dithiaphosphinane typically involves the reaction of tert-butylphosphine with sulfur. One common method includes the use of tert-butylphosphine and elemental sulfur in a solvent such as toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The mixture is heated to facilitate the reaction, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the phosphorus and sulfur components .
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-1,3,2-dithiaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into phosphines or thiols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where nucleophiles such as amines or alcohols replace one of the sulfur atoms
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are performed in ether solvents under an inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in polar solvents such as acetonitrile or dimethyl sulfoxide
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines, thiols.
Substitution: Phosphine derivatives with various substituents
Aplicaciones Científicas De Investigación
2-tert-Butyl-1,3,2-dithiaphosphinane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, enhancing their catalytic activity in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-1,3,2-dithiaphosphinane involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of coordination complexes with metals or the modification of biological macromolecules. The compound can participate in redox reactions, influencing cellular pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
Tri-tert-butylphosphine: Another organophosphorus compound with similar steric properties but different reactivity due to the absence of sulfur atoms.
Di-tert-butylphosphine: Similar in structure but lacks the dithiaphosphinane ring, leading to different chemical behavior.
tert-Butylphosphine: A simpler compound with only one tert-butyl group attached to the phosphorus atom
Uniqueness
2-tert-Butyl-1,3,2-dithiaphosphinane is unique due to its dithiaphosphinane ring structure, which imparts distinct chemical properties and reactivity. The presence of both phosphorus and sulfur atoms allows for diverse chemical interactions and applications in various fields .
Propiedades
Número CAS |
60991-63-1 |
|---|---|
Fórmula molecular |
C7H15PS2 |
Peso molecular |
194.3 g/mol |
Nombre IUPAC |
2-tert-butyl-1,3,2-dithiaphosphinane |
InChI |
InChI=1S/C7H15PS2/c1-7(2,3)8-9-5-4-6-10-8/h4-6H2,1-3H3 |
Clave InChI |
AJCPVRRISZTBEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P1SCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)



![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)
![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)
![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)
